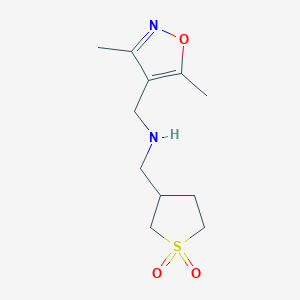
3-((((3,5-Dimethylisoxazol-4-yl)methyl)amino)methyl)tetrahydrothiophene 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((((3,5-Dimethylisoxazol-4-yl)methyl)amino)methyl)tetrahydrothiophene 1,1-dioxide is a complex organic compound that has garnered interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((((3,5-Dimethylisoxazol-4-yl)methyl)amino)methyl)tetrahydrothiophene 1,1-dioxide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3,5-dimethylisoxazole ring, followed by its functionalization to introduce the methylamino group. The final step involves the formation of the tetrahydrothiophene ring and its subsequent oxidation to yield the 1,1-dioxide derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity.
化学反应分析
Types of Reactions
3-((((3,5-Dimethylisoxazol-4-yl)methyl)amino)methyl)tetrahydrothiophene 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the tetrahydrothiophene ring.
Substitution: Nucleophilic substitution reactions can occur at the methylamino group or the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
3-((((3,5-Dimethylisoxazol-4-yl)methyl)amino)methyl)tetrahydrothiophene 1,1-dioxide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
作用机制
The mechanism of action of 3-((((3,5-Dimethylisoxazol-4-yl)methyl)amino)methyl)tetrahydrothiophene 1,1-dioxide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
相似化合物的比较
Similar Compounds
4-(3-(3,5-Dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one: This compound shares the 3,5-dimethylisoxazole moiety and has shown potential as a BRD4 inhibitor with anti-cancer activity.
Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate: Another compound with the 3,5-dimethylisoxazole ring, used in various synthetic applications.
Uniqueness
What sets 3-((((3,5-Dimethylisoxazol-4-yl)methyl)amino)methyl)tetrahydrothiophene 1,1-dioxide apart is its tetrahydrothiophene ring fused with the isoxazole moiety, providing a unique scaffold for chemical modifications and potential biological activities. This structural uniqueness makes it a valuable compound for research and development in multiple scientific fields .
属性
分子式 |
C11H18N2O3S |
|---|---|
分子量 |
258.34 g/mol |
IUPAC 名称 |
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(1,1-dioxothiolan-3-yl)methanamine |
InChI |
InChI=1S/C11H18N2O3S/c1-8-11(9(2)16-13-8)6-12-5-10-3-4-17(14,15)7-10/h10,12H,3-7H2,1-2H3 |
InChI 键 |
BFFJDCDMKQCOMQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NO1)C)CNCC2CCS(=O)(=O)C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


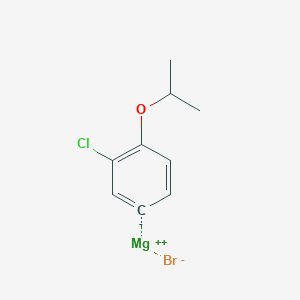
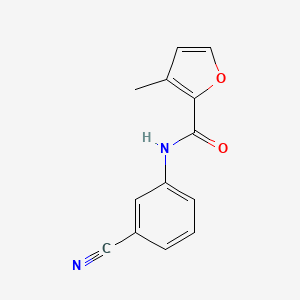
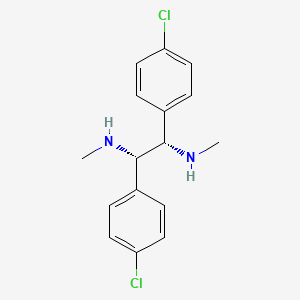
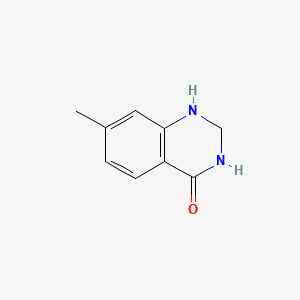
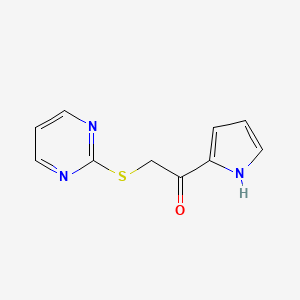

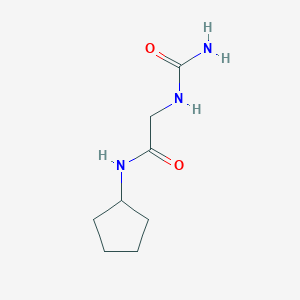
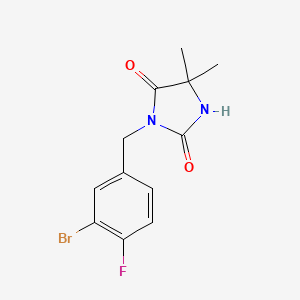
![8-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]quinazoline](/img/structure/B14894775.png)


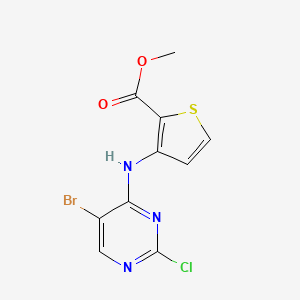
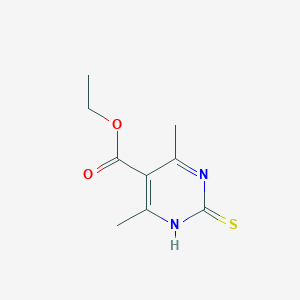
![2-(((3-Methyl-5-oxo-5h-thiazolo[3,2-a]pyrimidin-7-yl)methyl)thio)propanoic acid](/img/structure/B14894805.png)
